molecular formula C10H22ClNO2 B2873086 (3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride CAS No. 2580094-23-9

(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride

Cat. No. B2873086
CAS RN: 2580094-23-9
M. Wt: 223.74
InChI Key: SRTUFIMSMYQRPQ-OULXEKPRSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of [ (3S,5R)-3-hydroxy-5-methylpiperidin-1-yl] (2-methylpyridin-3-yl)methanone was reported, which involved six steps starting from D-pyroglutaminol . The key step involved the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate . After deprotection and amide formation, the final product was obtained with an overall yield of 32% in a total time of 80 h .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of heterocycles containing both piperidine and pyridine rings. These structures are significant in organic chemistry, particularly for pharmaceuticals where they improve drug selectivity, solubility, and polarity .

Development of Anticancer Agents

Piperidine derivatives, such as EN300-27701984, have shown potential in anticancer research. They act on various important receptors and have been studied as analgesics and antioxidants, demonstrating their versatility in medicinal applications .

Pharmaceutical Industry Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals. The compound is part of ongoing research for the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Synthesis of Biologically Active Piperidines

The compound is used in the development of fast and cost-effective methods for the synthesis of substituted piperidines, which are crucial for constructing synthetic medicinal blocks for drugs .

Organic Synthesis Methodologies

EN300-27701984 serves as a starting point for the synthesis of complex organic compounds. It’s involved in intra- and intermolecular reactions leading to various piperidine derivatives, which are essential in organic synthesis .

Alkaloid Synthesis

The compound is also relevant in the synthesis of alkaloids, which are nitrogen-containing heterocycles obtained from plants. These are used in a wide range of functions, including improving drug properties like solubility and molecular polarity .

properties

IUPAC Name

(3S,5R)-3-methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9-5-8(12-4)6-11-7-9;/h8-9,11H,5-7H2,1-4H3;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTUFIMSMYQRPQ-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@@H](CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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